Methyl 3-amino-5-ethylfuran-2-carboxylate

Description

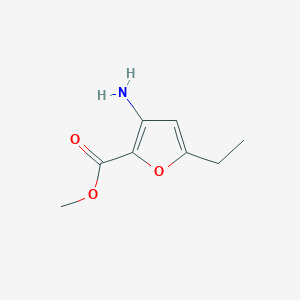

Methyl 3-amino-5-ethylfuran-2-carboxylate is a furan-derived heterocyclic compound characterized by a five-membered oxygen-containing ring with functional groups at positions 2, 3, and 5. The structure includes:

- A methyl ester at position 2.

- An amino group (-NH₂) at position 3.

- An ethyl substituent (-CH₂CH₃) at position 5.

Properties

IUPAC Name |

methyl 3-amino-5-ethylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-5-4-6(9)7(12-5)8(10)11-2/h4H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAFZMSCXGIKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(O1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-ethylfuran-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-ethylfuran and methyl chloroformate.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3-amino-5-ethylfuran is dissolved in an organic solvent like dichloromethane. Methyl chloroformate is then added dropwise to the solution while maintaining the temperature below 0°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

Purification: The product is purified by column chromatography using a suitable solvent system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-ethylfuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Products include furan-2-carboxylic acids and their derivatives.

Reduction: Products include alcohols and other reduced forms of the ester group.

Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-5-ethylfuran-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-ethylfuran-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Methyl 3-amino-5-ethylfuran-2-carboxylate, enabling comparative analysis of their properties and applications:

Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9)

- Structure : Features a tetrahydrobenzofuran ring (fused benzene and partially saturated furan) with difluoro and ethyl ester groups.

- Molecular Formula: C₁₁H₁₃F₂NO₃ (MW: 257.23 g/mol) .

- Key Differences :

- The tetrahydrobenzofuran core increases rigidity and reduces aromaticity compared to furan.

- Fluorine substituents enhance lipophilicity and metabolic stability, relevant in medicinal chemistry.

- Applications : Likely used in drug discovery due to fluorinated motifs .

Methyl 3-amino-5-phenylthiophene-2-carboxylate (CAS 100063-22-7)

- Structure : Substitutes furan with a thiophene ring (sulfur atom) and a phenyl group at position 5.

- Molecular Formula: C₁₂H₁₁NO₂S (MW: 233.28 g/mol) .

- Key Differences: Thiophene’s sulfur atom increases electron density, altering reactivity in electrophilic substitutions.

- Applications : Pharmaceutical intermediate, leveraging sulfur’s electronic effects .

Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate (CAS 1152696-94-0)

- Structure: Contains a 3-bromophenylaminomethyl substituent at position 5.

- Molecular Formula : C₁₄H₁₃BrN₂O₃ (MW: 353.17 g/mol ) .

- Key Differences :

- Bromine enhances molecular weight and polarizability, favoring halogen-bonding interactions.

- The bulky substituent may reduce solubility but improve target specificity.

- Applications : Intermediate in synthetic organic chemistry, particularly for brominated analogs .

5-(Methoxymethyl)furan-2-carbaldehyde (CAS 1917-64-2)

- Structure: Lacks an amino group but includes a methoxymethyl substituent and aldehyde at position 2.

- Molecular Formula : C₇H₈O₃ (MW: 140.14 g/mol ) .

- Key Differences: The aldehyde group increases electrophilicity, enabling condensation reactions.

- Applications : Likely used in flavor/fragrance industries or polymer synthesis .

Data Table: Structural and Functional Comparison

Biological Activity

Methyl 3-amino-5-ethylfuran-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Furan Ring : A five-membered aromatic ring that contributes to its reactivity and biological interactions.

- Amino Group : Capable of forming hydrogen bonds with biological macromolecules.

- Carboxylate Ester : Can undergo hydrolysis to release active metabolites.

The biological activity of this compound is attributed to several mechanisms:

- Hydrogen Bonding : The amino group interacts with various biological targets, influencing their function.

- Hydrolysis : The ester group can be hydrolyzed to release biologically active metabolites.

- Aromatic Interactions : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, affecting their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notable findings include:

- Effective Against :

- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus

- Gram-negative bacteria : Escherichia coli, Salmonella Typhi

This compound has been shown to have a minimum inhibitory concentration (MIC) as low as 1.00 µg/mL against some bacterial strains.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have indicated cytotoxic effects on various cancer cell lines, including:

- HeLa (cervical cancer)

- HepG2 (liver cancer)

These studies highlight the potential for this compound to serve as a lead in the development of new anticancer therapies .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.